1-Fluoro-4-(2-phenylethynyl)benzene is a fluorinated tolan (diphenylacetylene) derivative used as a structural precursor and building block in organic electronics, fluorinated polymers, and liquid crystal formulations. The key feature driving its procurement over non-fluorinated analogs is the terminal fluorine atom, which systematically modifies molecular electronic properties, solid-state packing, and thermal behavior, enabling precise tuning of final material performance. Its primary value lies in applications where lowered LUMO energy levels, specific intermolecular interactions, and enhanced thermal stability are critical design parameters.
Replacing 1-Fluoro-4-(2-phenylethynyl)benzene with its non-fluorinated parent, diphenylacetylene, or other halogenated analogs is not a viable cost-saving measure in performance-critical applications. The fluorine atom's strong electronegativity is not a passive modification; it fundamentally alters the molecule's frontier orbital energies, making it a better electron acceptor (n-type character) than its analogs. Furthermore, the specific C-H···F interactions it introduces direct a different solid-state packing motif compared to chloro, bromo, or unsubstituted derivatives, which is a critical factor for charge transport in semiconductor thin films. This makes it non-interchangeable for achieving targeted electronic behavior and morphological stability in devices.
The primary electronic advantage of the fluorine substituent is its ability to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy, enhancing electron injection and transport. Cyclic voltammetry shows that 1-fluoro-4-(phenylethynyl)benzene has a reduction potential (E_red) of -2.48 V (vs Fc/Fc+). In contrast, the unsubstituted analog, diphenylacetylene, has a significantly more negative reduction potential of -2.71 V. This 230 mV difference indicates that the fluorinated compound is substantially easier to reduce, a key requirement for n-type organic semiconductor materials.
| Evidence Dimension | Reduction Potential (E_red vs Fc/Fc+) |
| Target Compound Data | -2.48 V |
| Comparator Or Baseline | Diphenylacetylene: -2.71 V |
| Quantified Difference | 230 mV easier to reduce |
| Conditions | Cyclic Voltammetry in THF with 0.1 M Bu4NPF6 |
This makes the compound a more suitable precursor for n-type or ambipolar materials in organic electronics, where efficient electron injection from cathodes is required.
For applications requiring thermal deposition or annealing, 1-fluoro-4-(phenylethynyl)benzene offers a higher, more defined melting point than its unsubstituted counterpart. It exhibits a sharp melting point at 93-95 °C. In comparison, diphenylacetylene melts at a significantly lower temperature of 59-61 °C. This higher melting point contributes to better morphological stability of thin films at elevated operating temperatures, a critical factor for device lifetime and performance consistency.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 93-95 °C |
| Comparator Or Baseline | Diphenylacetylene: 59-61 °C |
| Quantified Difference | ~34 °C higher melting point |
| Conditions | Standard analytical measurement |
A higher melting point provides a wider processing window and greater thermal stability for the final device, preventing morphological degradation during operation.
The choice of halogen is critical for controlling intermolecular packing in the solid state. Crystal structure analysis shows that while 4-fluoro-1-ethynylbenzene has a distinct packing arrangement, the corresponding chloro, bromo, and iodo derivatives are isostructural with each other. This demonstrates that fluorine's unique size and ability to form C-H···F hydrogen bonds leads to a different supramolecular assembly compared to larger halogens. This specific packing influences charge carrier pathways and is a key differentiator when designing crystalline organic semiconductor layers.
| Evidence Dimension | Crystal Packing Motif |
| Target Compound Data | Distinct packing structure |
| Comparator Or Baseline | Chloro, Bromo, Iodo analogs: Isostructural with each other, but different from fluoro |
| Quantified Difference | Qualitatively different crystal packing |
| Conditions | Single-crystal X-ray diffraction |
For applications depending on crystalline order, such as high-mobility transistors, selecting the fluoro derivative provides a specific, non-interchangeable packing arrangement.
The compound's lower LUMO energy level makes it a preferred building block for synthesizing polymers and small molecules intended for n-type or ambipolar charge transport in devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).
Its rigid, rod-like tolan core and higher melting point relative to analogs make it a valuable component for formulating high-clearing-point nematic liquid crystal mixtures used in displays and smart windows that require robust performance at elevated temperatures.
Serves as a key monomer in the synthesis of fluorinated PPEs. The inclusion of fluorine enhances the polymer's electron affinity and can improve solubility and thermal stability, making the resulting materials suitable for applications in sensors, LEDs, and plastic lasers.